- Synthesis and application of a photoaffinity analog of dehydroepiandrosterone (DHEA), Bioorganic & Medicinal Chemistry Letters, 2010, 20(3), 1153-1155
Cas no 91990-88-4 (4-(N-Succinimidylcarboxy)benzophenone)
91990-88-4 structure
Product Name:4-(N-Succinimidylcarboxy)benzophenone
Numero CAS:91990-88-4
MF:C18H13NO5
MW:323.299525022507
MDL:MFCD00058572
CID:800283
PubChem ID:135726902
Update Time:2025-07-02
4-(N-Succinimidylcarboxy)benzophenone Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzoic acid,4-benzoyl-, 2,5-dioxo-1-pyrrolidinyl ester
- 4-(N-Succinimidylcarboxy)benzophenone
- N-Succinimidyl 4-Benzoylbenzoate
- 4-(N-Succinimidylcarboxy)benzophenone [4-Benzoylbenzoic acid, succinimidyl ester]
- (2,5-dioxopyrrolidin-1-yl) 4-benzoylbenzoate
- 4-benzoylbenzoate NHS ester
- 4-Benzoylbenzoic Acid N-Succinimidyl Ester
- 4-Benzoylbenzoic acid succinimidyl ester
- N-hydroxysuccinimidyl-4-benzoylbenzoate
- p-benzoylbenzoic acid N-hydroxysuccinimide ester
- 2,5-dioxopyrrolidin-1-yl 4-benzoylbenzoate
- 1-[(4-Benzoylbenzoyl)oxy]pyrrolidine-2,5-dione
- N-Succinimidyl4-Benzoylbenzoate
- MVQNJLJLEGZFGP-UHFFFAOYSA-N
- 5569AH
- 4-benzoylbenzoicacid-succinimidyl ester
- 4-Benzoylbenzoic acid,succinimidyl ester
- 4-Benzoylbenzoic acid, succinimidyl ester
- 4-
- AS
- 2,5-Pyrrolidinedione, 1-[(4-benzoylbenzoyl)oxy]- (9CI)
- 4-Benzoylbenzoic acid N-hydroxysuccinimide
- 91990-88-4
- 4-Benzoylbenzoic acid N-succinimidyl ester, 97%
- CS-0181326
- 4-benzoylbenzoic acid N-hydroxy-*succinimide ester
- 1-[(4-benzoylbenzoyl)oxy] pyrrolidine-2,5-dione
- MFCD00058572
- AS-10345
- AKOS025312397
- SCHEMBL76714
- T73071
- 2,5-dioxopyrrolidin-1-yl4-benzoylbenzoate
- LCZC2378
- DTXSID70376325
- S0863
- DB-081113
-
- MDL: MFCD00058572
- Inchi: 1S/C18H13NO5/c20-15-10-11-16(21)19(15)24-18(23)14-8-6-13(7-9-14)17(22)12-4-2-1-3-5-12/h1-9H,10-11H2
- Chiave InChI: MVQNJLJLEGZFGP-UHFFFAOYSA-N
- Sorrisi: O=C(C1C=CC(C(C2C=CC=CC=2)=O)=CC=1)ON1C(=O)CCC1=O
Proprietà calcolate
- Massa esatta: 323.07900
- Massa monoisotopica: 323.07937252 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 24
- Conta legami ruotabili: 5
- Complessità: 514
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.2
- Superficie polare topologica: 80.8
- Peso molecolare: 323.3
Proprietà sperimentali
- Punto di fusione: 207.0 to 211.0 deg-C
- PSA: 80.75000
- LogP: 2.07630
4-(N-Succinimidylcarboxy)benzophenone Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319
- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Numero di trasporto dei materiali pericolosi:UN 3077 9 / PGIII
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: 26-36
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:9
- PackingGroup:Ⅲ
- Condizioni di conservazione:0-10°C
4-(N-Succinimidylcarboxy)benzophenone Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 775924-50MG |
4-Benzoylbenzoic acid N-succinimidyl ester |
91990-88-4 | 97% | 50MG |
¥433.82 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 775924-500MG |
4-Benzoylbenzoic acid N-succinimidyl ester |
91990-88-4 | 97% | 500MG |
¥2854.57 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N849323-50mg |
4-(N-Succinimidylcarboxy)benzophenone |
91990-88-4 | 98%,LC&N | 50mg |
341.10 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | S0863-1G |
N-Succinimidyl 4-Benzoylbenzoate |
91990-88-4 | >98.0%(HPLC)(N) | 1g |
¥540.00 | 2024-04-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N34890-1g |
(2,5-dioxopyrrolidin-1-yl) 4-benzoylbenzoate |
91990-88-4 | 1g |
¥7268.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N34890-250mg |
(2,5-dioxopyrrolidin-1-yl) 4-benzoylbenzoate |
91990-88-4 | 250mg |
¥2458.0 | 2021-09-04 | ||
| TRC | S690283-10mg |
4-(N-Succinimidylcarboxy)benzophenone |
91990-88-4 | 10mg |
$ 58.00 | 2023-09-06 | ||
| TRC | S690283-25mg |
4-(N-Succinimidylcarboxy)benzophenone |
91990-88-4 | 25mg |
$ 64.00 | 2023-09-06 | ||
| TRC | S690283-50mg |
4-(N-Succinimidylcarboxy)benzophenone |
91990-88-4 | 50mg |
$ 69.00 | 2023-09-06 | ||
| TRC | S690283-100mg |
4-(N-Succinimidylcarboxy)benzophenone |
91990-88-4 | 100mg |
$127.00 | 2023-05-17 |
4-(N-Succinimidylcarboxy)benzophenone Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; overnight, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Tetrahydrofuran ; 4 h, 0 °C
Riferimento
- New photoactivatable analogs of glutathione disulfide, Synthesis, 2006, (3), 509-513
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide , Tetrahydrofuran ; 1.5 h, rt
Riferimento
- Flexible and General Synthesis of Functionalized Phosphoisoprenoids for the Study of Prenylation in vivo and in vitro, ChemBioChem, 2012, 13(5), 674-683
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: 1,4-Dioxane ; 0 °C; 21 h, rt
1.2 Reagents: Acetic acid Solvents: 1,4-Dioxane ; 30 min, rt
1.2 Reagents: Acetic acid Solvents: 1,4-Dioxane ; 30 min, rt
Riferimento
- Active/Inactive Dual-Probe System for Selective Photoaffinity Labeling of Small Molecule-Binding Proteins, Chemistry - An Asian Journal, 2012, 7(7), 1567-1571
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Methanol , Dichloromethane ; 24 h, rt
Riferimento
- Photoreactive polymers, method for producing wet-strength paper products, and wet-strength paper product, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethylformamide ; overnight, 50 °C
Riferimento
- Preparation of polycyclic epoxides and compositions thereof with anti-cancer activities, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ; 3 h, rt
Riferimento
- Photoproximity profiling of protein-protein interactions in cells, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Solvents: Methanol , Dichloromethane ; 24 h, 25 °C
Riferimento
- N-Hydroxysuccinimide-activated esters as a functionalization agent for amino cellulose: synthesis and solid-state NMR characterization, Cellulose (Dordrecht, 2020, 27(3), 1239-1254
Metodo di produzione 9
Condizioni di reazione
Riferimento
- Design and synthesis of fluorescent glycolipid photoaffinity probes and their photoreactivity, Bioorganic & Medicinal Chemistry Letters, 2016, 26(20), 5110-5115
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethyl sulfoxide ; 15 h, rt
Riferimento
- Preparation and characterization of nonfouling polymer brushes on poly(ethylene terephthalate) film surfaces, Colloids and Surfaces, 2010, 78(2), 343-350
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride
Riferimento
- Site-specific, covalent bioconjugation of proteins, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
Riferimento
- A novel strategy to graft RGD peptide on biomaterials surfaces for endothelization of small-diameter vascular grafts and tissue engineering blood vessel, Journal of Materials Science: Materials in Medicine, 2008, 19(7), 2595-2603
Metodo di produzione 13
Condizioni di reazione
Riferimento
- Preparation of lactonolactone amide derivatives and their polymers with UV absorbability, Japan, , ,
4-(N-Succinimidylcarboxy)benzophenone Raw materials
4-(N-Succinimidylcarboxy)benzophenone Preparation Products
4-(N-Succinimidylcarboxy)benzophenone Letteratura correlata
-
2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
91990-88-4 (4-(N-Succinimidylcarboxy)benzophenone) Prodotti correlati
- 23405-15-4(N-(Benzoyloxy)succinimide)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso